methyl4-(5-methylpyridin-2-yl)benzoate
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 4-(5-methylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C14H13NO2/c1-10-3-8-13(15-9-10)11-4-6-12(7-5-11)14(16)17-2/h3-9H,1-2H3 |
InChI Key |
LARDMLMFQRCVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward route involves reacting 4-(5-methylpyridin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions (60–80°C) for 6–12 hours, achieving yields of 70–85%. Excess methanol acts as both the solvent and nucleophile, driving the equilibrium toward ester formation.
Key Optimization Parameters :
-
Catalyst Loading : Sulfuric acid at 5–10 mol% maximizes conversion while minimizing side reactions like dehydration.
-
Temperature Control : Prolonged heating above 80°C risks decarboxylation of the benzoic acid precursor.
-
Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane yields the crude product, which is purified via recrystallization from ethanol/water mixtures.
Transesterification of Higher Esters
An alternative approach involves transesterification of ethyl or tert-butyl 4-(5-methylpyridin-2-yl)benzoate with methanol. This method is advantageous when the ethyl ester is more readily accessible or stable. For example, ethyl 4-(5-methylpyridin-2-yl)benzoate reacts with methanol in the presence of sodium methoxide at 60°C, achieving 80–90% conversion within 4 hours.
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where methoxide ions attack the carbonyl carbon of the ester, displacing the ethoxide leaving group. Catalytic bases like sodium methoxide enhance reaction rates by deprotonating methanol, increasing its nucleophilicity.
Suzuki-Miyaura Cross-Coupling for Direct Synthesis
Coupling of Methyl 4-Boronobenzoate with 2-Bromo-5-methylpyridine
The Suzuki-Miyaura reaction enables the direct formation of the biaryl structure by coupling methyl 4-boronobenzoate with 2-bromo-5-methylpyridine. This method avoids the need for preformed benzoic acid derivatives and offers superior regioselectivity.
Standard Reaction Conditions :
| Component | Specification |
|---|---|
| Catalyst | PdCl₂(dppf) (1–2 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2 equiv) |
| Solvent | Tetrahydrofuran (THF)/H₂O (4:1) |
| Temperature | 80–90°C, 12–24 hours |
| Yield | 75–92% |
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the boronic ester and reductive elimination to form the carbon-carbon bond. Notably, the choice of ligand (e.g., dppf) critically influences catalytic activity and prevents homocoupling side reactions.
Use of Boronic Acid Pinacol Esters
In industrial settings, pinacol boronic esters are preferred due to their enhanced stability and handling properties. For instance, methyl 4-(pinacolatoboryl)benzoate couples with 2-bromo-5-methylpyridine under similar conditions, achieving yields exceeding 90%. The pinacol group is hydrolyzed in situ under basic aqueous conditions, releasing the active boronic acid for coupling.
Alternative Synthetic Routes
Ullmann-Type Coupling
Although less common, Ullmann coupling between methyl 4-iodobenzoate and 2-amino-5-methylpyridine has been reported using copper(I) iodide and 1,10-phenanthroline as catalysts. However, this method suffers from lower yields (50–60%) and requires elevated temperatures (120–140°C), limiting its practicality.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate Suzuki-Miyaura couplings. Reactions completed in 1–2 hours at 100°C demonstrate comparable yields (85–90%) to conventional heating, with reduced energy consumption.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis utilizes continuous flow systems to enhance heat and mass transfer. For example, a Pd/C-packed bed reactor enables efficient catalyst recycling, reducing costs and waste. Typical throughput exceeds 1 kg/day with >95% purity after inline filtration and solvent recovery.
Purification and Characterization
Crude product is purified via:
-
Distillation : Removes low-boiling-point impurities (e.g., methanol, THF).
-
Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity (HPLC).
-
Chromatography : Reserved for high-value pharmaceutical intermediates.
Characterization Data :
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (d, J=2.4 Hz, 1H, pyridine-H), 8.10 (d, J=8.4 Hz, 2H, benzoate-H), 7.85 (dd, J=8.4, 2.4 Hz, 1H, pyridine-H), 7.45 (d, J=8.4 Hz, 2H, benzoate-H), 3.95 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃). |
| IR (KBr) | 1725 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridine). |
| MS (ESI+) | m/z 228.1 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium at room temperature.
Products: Oxidation of the methyl group on the pyridine ring can yield carboxylic acid derivatives.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert solvent such as tetrahydrofuran at low temperatures.
Products: Reduction of the ester group can produce the corresponding alcohol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Reactions are typically performed under reflux conditions.
Products: Substitution reactions can introduce halogen atoms into the aromatic ring, leading to halogenated derivatives.
Common Reagents and Conditions:
- The compound undergoes various reactions depending on the functional groups present. Common reagents include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
- The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
- Methyl 4-(5-methylpyridin-2-yl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.
Biology:
- In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities and potential therapeutic applications.
Medicine:
- The compound is explored for its potential pharmacological properties. Derivatives of methyl 4-(5-methylpyridin-2-yl)benzoate are being investigated for their activity against various diseases, including cancer and infectious diseases.
Industry:
- In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for creating polymers and other materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of methyl 4-(5-methylpyridin-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 4-Substituted Benzoates
Key Observations :
- Electronic Effects: The pyridinyl group in the target compound introduces moderate electron-withdrawing character compared to the strongly electron-donating dimethylamino group in . This affects reactivity in electrophilic substitutions and redox behavior.
- Hydrogen Bonding: Unlike the benzimidazole derivative , which can act as an H-bond donor, the pyridinyl group in the target compound primarily engages in π-π interactions or Lewis acid-base coordination.
Physical and Chemical Properties
Table 2: Property Comparison
Key Findings :
- Solubility: The dimethylamino-substituted benzoate exhibits higher polarity and solubility in aqueous-organic mixtures, whereas pyridinyl and benzimidazole derivatives show lower solubility due to aromatic stacking .
- Thermal Stability : Benzimidazole derivatives likely exhibit higher melting points and thermal resilience due to rigid fused-ring systems.
Reactivity and Functional Group Transformations
- Ester Hydrolysis : The methyl ester in the target compound is less reactive toward hydrolysis compared to ethyl esters (e.g., ) due to steric protection from the pyridinyl group.
- Coordination Chemistry: The pyridinyl nitrogen can act as a ligand for metal ions, a feature absent in dimethylamino- or benzimidazole-substituted analogs .
- Synthetic Flexibility : Chloropyrimidine derivatives undergo nucleophilic aromatic substitution, whereas the target compound’s pyridinyl group may participate in cross-coupling (e.g., Suzuki-Miyaura).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
